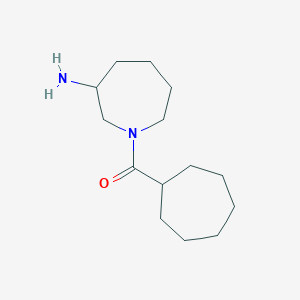![molecular formula C16H19NO5 B5601479 methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)
methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. This detailed analysis covers its synthesis, molecular structure, chemical reactions, and properties, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves complex chemical reactions that often aim to enhance certain pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, showing significant anti-acetylcholinesterase activity, indicating the critical role of substituents in enhancing activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, have been determined by X-ray diffraction analysis. These structures exhibit significant conformational flexibility, allowing for an extensive network of intramolecular and intermolecular hydrogen bonds, which influence the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of related piperidine derivatives under various conditions can lead to the formation of novel compounds with potential biological activities. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents can yield 4H-pyrano[3,2-c]pyridines, demonstrating the versatility of piperidine derivatives in chemical synthesis (Mekheimer et al., 1997).
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
- Piperidine derivatives, including those related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These compounds are of interest due to their potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors can help increase acetylcholine levels, potentially improving cognitive functions. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-AChE activity, suggesting their potential utility as therapeutic agents against dementia (Sugimoto et al., 1990).
Antioxidant and Antimicrobial Activities
- Novel piperidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising antioxidant and antimicrobial properties, indicating their potential in pharmaceutical and biomedical applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been found to exhibit significant antioxidant and antimicrobial activities, highlighting the versatility of piperidine derivatives in developing new therapeutic agents (Harini et al., 2014).
Chemical Synthesis and Reactivity
- Research into the synthesis and reactivity of compounds related to this compound contributes to the broader understanding of chemical properties and potential applications of piperidine derivatives. For example, studies on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors have provided insights into the design of more potent and selective therapeutic agents (Sugimoto et al., 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-11(18)22-14-5-3-12(4-6-14)15(19)17-9-7-13(8-10-17)16(20)21-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHZAIVBBLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)

![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)


![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)